molecular formula C11H16N2O3S B14822285 N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide

Cat. No.: B14822285
M. Wt: 256.32 g/mol
InChI Key: NRDBHXUPLXIAFF-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group and an ethyl group, along with a methanesulfonamide moiety

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-ethylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-10-11(13-17(2,14)15)6-9(7-12-10)16-8-4-5-8/h6-8,13H,3-5H2,1-2H3

InChI Key

NRDBHXUPLXIAFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method includes the reaction of 5-cyclopropoxy-2-ethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives with different functional groups replacing the methanesulfonamide moiety.

Scientific Research Applications

N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

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